Benzene, 1-ethenyl-2-(2-propenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 1-ethenyl-2-(2-propenyl)- can be achieved through several methods. One common approach involves the alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the allyl group is introduced to the benzene ring.
Another method involves the Heck reaction, where styrene (vinylbenzene) is reacted with allyl halides in the presence of a palladium catalyst. This reaction allows for the formation of the desired product with high selectivity and yield.
Industrial Production Methods
Industrial production of benzene, 1-ethenyl-2-(2-propenyl)- typically involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. Catalysts such as zeolites and supported metal catalysts are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethenyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds, yielding the corresponding saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: HNO3 and H2SO4 for nitration; halogens and Lewis acids for halogenation.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Scientific Research Applications
Benzene, 1-ethenyl-2-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene, 1-ethenyl-2-(2-propenyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks electrophiles, forming a sigma complex. The stability of the intermediate and the nature of the substituents influence the reaction pathway and products.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-2-(2-propenyl)-:
Benzene, 1-ethyl-2-propenyl-: Similar structure but with an ethyl group instead of an ethenyl group.
Benzene, 1,1’-[1-(2-propenyl)-1,2-ethanediyl]bis-: A more complex structure with two benzene rings connected by an ethanediyl group.
Uniqueness
Benzene, 1-ethenyl-2-(2-propenyl)- is unique due to the presence of both ethenyl and propenyl groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for various functionalization reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
21919-44-8 |
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Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-ethenyl-2-prop-2-enylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-11-9-6-5-8-10(11)4-2/h3-6,8-9H,1-2,7H2 |
InChI Key |
NHZOYRMRCLQFTA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1C=C |
Origin of Product |
United States |
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